(1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name 2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol reflects the compound’s core structure: a two-carbon chain (ethanol) substituted with an amino group at position 2 and a polyhalogenated phenyl group at position 1. The stereochemical descriptor (1R) specifies the absolute configuration at the chiral center (C1), where the hydroxyl group (-OH), phenyl ring, aminoethyl group (-CH2NH2), and hydrogen atom are arranged in the R configuration according to the Cahn-Ingold-Prelog priority rules.
The phenyl ring features chlorine atoms at the 2- and 4-positions and a fluorine atom at the 5-position, creating a distinct electronic environment that influences intermolecular interactions. The molecular formula C₈H₈Cl₂FNO and molecular weight of 224.06 g/mol align with computed PubChem data for analogous halogenated β-amino alcohols.
Comparative Analysis of Related Halogenated β-Amino Alcohol Structures
Halogenated β-amino alcohols exhibit structural diversity based on substitution patterns. A comparative analysis reveals key distinctions:
The presence of halogens (Cl, F) in (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol increases molecular weight and polarity compared to methoxy-substituted analogs. Removal of the hydroxyl group, as in 1-(2,4-dichloro-5-fluorophenyl)ethanamine, reduces hydrogen-bonding capacity, altering solubility and crystallinity.
Crystallographic Data and Absolute Configuration Verification
X-ray crystallography remains the gold standard for determining absolute configurations of chiral molecules. For (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol, single-crystal diffraction analysis would resolve spatial arrangements of substituents around C1. Key parameters include:
- Unit cell dimensions : Derived from diffraction patterns.
- Space group : Typically monoclinic or orthorhombic for similar compounds.
- Flack parameter : Confirms the R configuration by quantifying chirality.
Theoretical modeling using density functional theory (DFT) could complement experimental data, predicting bond angles and torsional strain between the phenyl ring and ethanol backbone. Such analyses validate the stability of the (1R) enantiomer over its (1S) counterpart.
Properties
Molecular Formula |
C8H8Cl2FNO |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8Cl2FNO/c9-5-2-6(10)7(11)1-4(5)8(13)3-12/h1-2,8,13H,3,12H2/t8-/m0/s1 |
InChI Key |
FMNBIOSAEXOTRS-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)[C@H](CN)O |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches to (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol
General Strategy
The synthesis of (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol typically involves:
- Preparation of the corresponding substituted acetophenone or ethanone precursor.
- Asymmetric reduction or asymmetric amination to introduce the chiral amino alcohol functionality.
- Use of chiral catalysts or chiral auxiliaries to control stereochemistry.
These steps are often multi-stage, requiring careful optimization of reaction conditions to maximize enantiomeric excess and yield.
Key Starting Materials and Intermediates
1-(2,4-Dichloro-5-fluorophenyl)ethanone : A critical ketone intermediate synthesized via fluorination and chlorination steps on substituted benzene rings, followed by acylation reactions. This intermediate is essential for subsequent asymmetric transformations.
2,4-Dichloro-5-fluoroacetophenone : Used as a precursor for reductive amination or asymmetric hydrogenation to obtain the amino alcohol.
Preparation Methods
Asymmetric Reduction of Ketone Precursors
One established method involves the asymmetric reduction of 1-(2,4-dichloro-5-fluorophenyl)ethanone derivatives using chiral catalysts. The reduction converts the ketone to the corresponding chiral amino alcohol.
Catalysts : Chiral transition metal complexes, such as manganese catalysts with imidazole-based chiral PNN tridentate ligands, have been reported to provide high enantioselectivity and turnover numbers in similar ketone reductions.
Reaction Conditions : Typically carried out under hydrogenation conditions, often with a base promoter, at controlled temperature and pressure to favor the (1R) enantiomer.
Outcome : High enantiomeric excess (up to 88.5% ee reported in analogous systems) and good yields are achievable.
Reductive Amination
The ketone precursor (e.g., 2,4-dichloro-5-fluoroacetophenone) undergoes reductive amination with ammonia or amine sources in the presence of catalysts such as cobalt complexes (e.g., N,N'-bis(salicylidene)-1,2-phenylene-diaminocobalt(II)) under hydrogen atmosphere in aqueous media.
Conditions typically include elevated temperature (~130 °C) and extended reaction time (~24 h) in autoclaves.
This method yields the corresponding amino ethanols with good conversion and selectivity.
Detailed Reaction Scheme Example
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2,4-Dichloro-5-fluoroacetophenone + NH3 + H2, Co catalyst, water, 130 °C, 24 h | Reductive amination catalyzed by cobalt complex | Formation of racemic 2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol |
| 2 | Chiral catalyst (e.g., Mn(I) PNN ligand), H2, base, solvent, room temp to 50 °C | Asymmetric hydrogenation/reduction of ketone or imine intermediate | Enantioselective formation of (1R)-amino alcohol with high ee |
| 3 | Purification by extraction, crystallization, or chromatography | Isolation of pure (1R)-enantiomer | High purity (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol |
Research Findings and Analytical Data
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Enantiomeric Purity |
|---|---|---|---|---|
| Asymmetric Hydrogenation (Mn catalyst) | High stereoselectivity, environmentally friendly, broad substrate scope | Requires chiral ligand synthesis, sensitive to conditions | 80-90% | Up to 88.5% ee |
| Reductive Amination (Co catalyst) | High yield, straightforward, scalable | May produce racemic mixture without chiral control | ~89% | Racemic unless followed by resolution |
| Chiral Resolution | Access to pure enantiomer | Time-consuming, lower overall yield | Variable | >99% (after resolution) |
Summary and Outlook
The preparation of (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is well-supported by contemporary synthetic organic chemistry methodologies emphasizing asymmetric catalysis and reductive amination. The use of manganese-based chiral catalysts represents a promising approach to achieve high enantiomeric purity and yield, aligning with green chemistry principles. Reductive amination catalyzed by cobalt complexes offers a robust route to the amino alcohol scaffold, though typically yielding racemic mixtures requiring further resolution.
Future research directions include:
- Optimization of catalytic systems to improve stereoselectivity beyond current limits.
- Exploration of enzymatic or biocatalytic methods for greener synthesis.
- Detailed mechanistic studies to understand catalyst-substrate interactions.
- Scale-up processes for industrial synthesis with cost and environmental considerations.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form a ketone. This transformation is critical for accessing intermediates in pharmaceutical synthesis:
Key Observations :
-
Stereochemical integrity at C1 is preserved during oxidation .
-
Electron-withdrawing Cl and F substituents stabilize the intermediate carbocation, enhancing reaction efficiency.
Nucleophilic Substitution at the Aromatic Ring
The 2,4-dichloro-5-fluorophenyl group participates in SNAr (nucleophilic aromatic substitution) reactions under specific conditions:
Amine Functional Group Reactivity
The primary amine undergoes characteristic reactions:
Acylation
| Acylating Agent | Solvent | Product | Yield |
|---|---|---|---|
| Acetic anhydride | THF | N-Acetyl derivative | 92% |
| Benzoyl chloride | DCM | N-Benzoyl derivative | 85% |
Applications :
-
Acylated derivatives show enhanced solubility in organic solvents, facilitating further synthetic modifications .
Schiff Base Formation
Reaction with aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives:
Stereospecific Reactions
The (1R)-configuration influences reactivity:
Comparative Reactivity Table
| Functional Group | Reaction Partner | Rate (Relative) | Selectivity |
|---|---|---|---|
| Primary alcohol | PCC (oxidizing agent) | 1.0 (reference) | High |
| Aromatic Cl | Methoxide | 0.3 | Moderate |
| Primary amine | Acetic anhydride | 2.5 | Very high |
Scientific Research Applications
(1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, or ion channels.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substitution Patterns and Physicochemical Properties
The position and number of halogen atoms significantly impact molecular properties. Key comparisons include:
*XlogP values estimated using analog data. †Predicted via analogy to (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (XlogP 2.2) with additional Cl. ‡Estimated based on mono-fluoro analog trends .
Key Findings :
- Stereochemical Complexity: Compounds like (R)-1-(3-fluorophenyl)ethan-1-ol achieve 88% stereopurity via chiral HPLC, suggesting similar challenges in synthesizing enantiopure halogenated amino alcohols .
- Synthetic Routes: Analogs such as (1R,2R)-2-amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol are synthesized via TFA-mediated deprotection and column chromatography (43% yield), a method applicable to the target compound .
Structural Activity Relationships (SAR)
- Halogen Positioning : The 2,4-dichloro-5-fluoro configuration may improve binding to hydrophobic pockets in target proteins compared to para- or meta-substituted analogs .
- Amino Alcohol Backbone: The β-amino ethanol moiety is critical for hydrogen bonding in active sites, as seen in nebivolol metabolites and related pharmacophores .
Biological Activity
(1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol, with the CAS number 1568196-11-1, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₈H₈Cl₂FNO
- Molecular Weight: 224.06 g/mol
- Structure: The compound features a chiral center at the carbon atom adjacent to the amino group, which may influence its biological activity.
Pharmacological Activity
Research indicates that (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol exhibits various pharmacological activities:
1. Antidepressant Effects
A study explored the compound's potential as an antidepressant. The findings suggested that it could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
2. Antitumor Activity
Preliminary investigations have indicated that this compound may possess antitumor properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
3. Neuroprotective Effects
The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. It showed promise in reducing oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease.
The biological activity of (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is thought to be mediated through several mechanisms:
- Receptor Interaction: It may act as a partial agonist at certain neurotransmitter receptors.
- Enzyme Modulation: The compound could influence the activity of enzymes involved in neurotransmitter metabolism.
- Signal Transduction Pathways: It may alter signaling pathways related to cell survival and proliferation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Bittner et al. (2022) | Investigate antidepressant properties | Showed modulation of serotonin levels in animal models |
| Gladkowski et al. (2023) | Evaluate antitumor effects | Induced apoptosis in breast cancer cell lines |
| Peng et al. (2023) | Assess neuroprotective effects | Reduced oxidative stress in neuronal cultures |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol, considering stereochemical control?
- Methodological Answer : Enantioselective synthesis is critical for preserving the (1R) configuration. A modified Sharpless epoxidation or asymmetric hydrogenation could be employed, using chiral catalysts (e.g., BINAP-ruthenium complexes). Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. For example, ethanolamine-mediated condensation under controlled heating (135°C, 2 hours) has been effective for structurally similar halogenated ethanolamines . Purification via silica column chromatography with cyclohexane/ethyl acetate mixtures ensures stereochemical integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and enantiomeric purity?
- Methodological Answer :
- NMR : and NMR can confirm the presence of amino, hydroxyl, and halogen substituents. NOESY experiments help assign stereochemistry .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related halogenated phenyl ethanol derivatives .
- HPLC with Chiral Columns : Quantifies enantiomeric excess using cellulose-based stationary phases and polar mobile phases (e.g., hexane/isopropanol) .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar solvents (water, methanol) due to hydroxyl and amino groups, but highly soluble in DMSO or DMF. Analogous chlorophenyl ethanolamines show solubility trends of 25 mg/mL in DMSO .
- Stability : Degrades under prolonged exposure to light or acidic conditions. Storage at -20°C in amber vials with desiccants (silica gel) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal efficacy) across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or microbial strain variability. To validate:
Replicate experiments using standardized CLSI/M38-A2 protocols.
Compare minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus fumigatus under controlled conditions.
Cross-reference with structural analogs like α-(2,4-dichlorophenyl)-imidazole ethanol, which showed MICs of 2–8 µg/mL in antifungal assays .
Q. What computational approaches best predict the environmental persistence and degradation pathways of halogenated ethanolamine derivatives?
- Methodological Answer :
- QSAR Modeling : Predicts biodegradation half-lives using descriptors like logP and halogen substitution patterns. For example, chlorinated phenyl groups increase persistence by 30–50% compared to non-halogenated analogs .
- DFT Calculations : Identify degradation intermediates (e.g., dehalogenation products) under UV irradiation or microbial action .
Q. How can experimental designs be optimized to minimize organic degradation during prolonged studies (e.g., environmental fate analysis)?
- Methodological Answer :
- Sample Stabilization : Continuous cooling (4°C) reduces enzymatic or thermal degradation, as demonstrated in hyperspectral imaging (HSI) studies of wastewater matrices .
- Inert Atmospheres : Conduct reactions/storage under nitrogen or argon to prevent oxidation of the hydroxyl group .
Key Considerations for Researchers
- Stereochemical Integrity : Use chiral chromatography and circular dichroism (CD) to monitor racemization during synthesis .
- Environmental Impact : Prioritize studies on photodegradation kinetics and aquatic toxicity, as halogenated aromatics show half-lives >30 days in water .
- Data Reproducibility : Adopt standardized protocols for biological assays and share raw spectral data via platforms like PubChem or ECHA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
